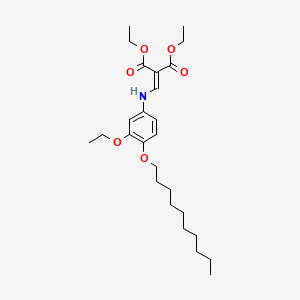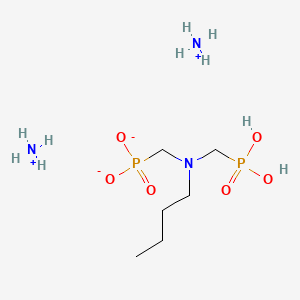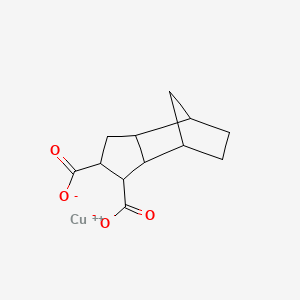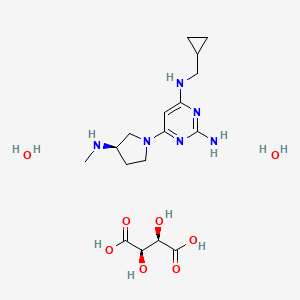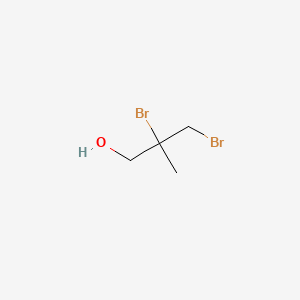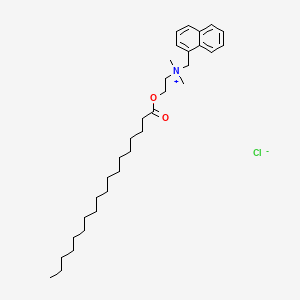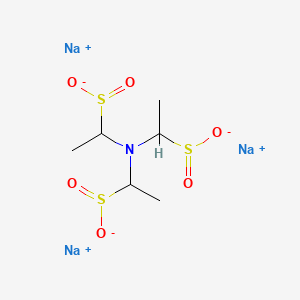
Trisodium 1,1',1''-nitrilotris(ethanesulphinate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium 1,1’,1’'-nitrilotris(ethanesulfinate) is a chemical compound with the molecular formula C6H12NNa3O6S3 and a molecular weight of 359.30 g/mol. It is known for its unique structure, which includes three sulfinic acid groups attached to a central nitrogen atom. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 1,1’,1’'-nitrilotris(ethanesulfinate) typically involves the reaction of ethane-1,2-dithiol with sodium nitrite under controlled conditions. The reaction proceeds through the formation of intermediate sulfinic acid derivatives, which then react with sodium hydroxide to yield the final trisodium salt .
Industrial Production Methods
In industrial settings, the production of Trisodium 1,1’,1’'-nitrilotris(ethanesulfinate) is carried out in large-scale reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process involves continuous monitoring and adjustment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Trisodium 1,1’,1’'-nitrilotris(ethanesulfinate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to yield thiol derivatives.
Substitution: The sulfinic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted sulfinates.
Scientific Research Applications
Trisodium 1,1’,1’'-nitrilotris(ethanesulfinate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: Employed in biochemical assays and as a reducing agent in protein chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as an antioxidant.
Industry: Utilized in the production of polymers, coatings, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of Trisodium 1,1’,1’'-nitrilotris(ethanesulfinate) involves its ability to donate electrons and participate in redox reactions. The sulfinic acid groups can interact with various molecular targets, including enzymes and reactive oxygen species, thereby modulating biochemical pathways and exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
- Trisodium 1,1’,1’'-nitrilotris(ethanesulfonate)
- Trisodium 1,1’,1’'-nitrilotris(ethanethiosulfinate)
- Trisodium 1,1’,1’'-nitrilotris(ethanedisulfinate)
Uniqueness
Trisodium 1,1’,1’'-nitrilotris(ethanesulfinate) is unique due to its specific arrangement of sulfinic acid groups, which confer distinct redox properties and reactivity. This makes it particularly valuable in applications requiring precise control of oxidation-reduction reactions .
Properties
CAS No. |
7620-98-6 |
|---|---|
Molecular Formula |
C6H12NNa3O6S3 |
Molecular Weight |
359.3 g/mol |
IUPAC Name |
trisodium;1-[bis(1-sulfinatoethyl)amino]ethanesulfinate |
InChI |
InChI=1S/C6H15NO6S3.3Na/c1-4(14(8)9)7(5(2)15(10)11)6(3)16(12)13;;;/h4-6H,1-3H3,(H,8,9)(H,10,11)(H,12,13);;;/q;3*+1/p-3 |
InChI Key |
JGWFJGPVQPWRSY-UHFFFAOYSA-K |
Canonical SMILES |
CC(N(C(C)S(=O)[O-])C(C)S(=O)[O-])S(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




